molecular formula C23H18FN3O3 B2632910 N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-97-3

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2632910
CAS No.: 892291-97-3
M. Wt: 403.413
InChI Key: KKFUDQJWIAMKMU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a fluorophenyl group, a phenylethyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Scientific Research Applications

Radioligand Development for Medical Imaging

  • Compounds related to N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies aim to develop novel radioligands with high specificity and binding affinity for receptors, providing insights into various neurological and psychiatric conditions (Matarrese et al., 2001).

Antimicrobial Properties

  • Research into the antimicrobial properties of related compounds has yielded promising results. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections (Patel & Patel, 2010).

Anti-inflammatory and Antitumor Activities

  • Certain derivatives have shown significant anti-inflammatory activities, potentially serving as novel therapeutic agents for inflammatory diseases. Additionally, their antitumor properties have been investigated, with some compounds exhibiting potent cytotoxicity against cancer cell lines, thus opening avenues for cancer treatment research (Sultana et al., 2013).

Exploration of Cell Cycle Arrest and Apoptosis Induction

  • Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides, for example, have revealed their ability to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, demonstrating their potential as antitumor agents (Sonego et al., 2019).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable fluorinated aromatic compound reacts with the quinazoline intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation, where the quinazoline intermediate reacts with phenylethyl halides in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinazoline intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst like iron or aluminum chloride.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c24-17-7-9-18(10-8-17)25-21(28)16-6-11-19-20(14-16)26-23(30)27(22(19)29)13-12-15-4-2-1-3-5-15/h1-5,7-10,16,19-20H,6,11-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJCQXTVVGOHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NC3=CC=C(C=C3)F)NC(=O)N(C2=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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